REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:11]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)[CH2:12][CH3:13])[CH2:9][CH3:10])=[CH:4][CH:3]=1.OC1C=CC(C(C2C=CC(O)=CC=2)(CC)CC)=CC=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.OC1C=CC(C2(C3C=CC(O)=CC=3)C=CC=CC2C=C)=CC=1.C(C1C=C(O)C=CC=1CCC1C=CC(O)=CC=1CC)C.C(C1C(O)=CC=CC=1CCC1C=CC=C(O)C=1CC)C.C/C=C(\C1C=CC(O)=CC=1)/C(/C1C=CC(O)=CC=1)=C/C.OC1C=CC(C(CC(C2C=CC(O)=CC=2)CC)CC)=CC=1.OC1C=CC(CCCCC2C=CC(O)=CC=2)=CC=1.OC1C=CC(CCCC2C=CC(O)=CC=2)=CC=1.FC1C=C(C(C2C=CC(O)=C(F)C=2)(C)C)C=CC=1O>>[CH3:13][CH2:12][C@@H:11]([C@H:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1)[CH2:9][CH3:10])[C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1
|
Name
|
3,4-bis(4-hydroxyphenyl) hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(CC)C(CC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCCC1=CC=C(C=C1)O
|
Name
|
2,2-bis (3-fluoro-4-hydroxyphenyl) propane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1O)C(C)(C)C1=CC(=C(C=C1)O)F
|
Name
|
2,2-bis(4-hydroxyphenyl)-3'-methyl styrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(CC)(CC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
2,2-bis(4-hydroxyphenyl) styrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1(C(C=C)C=CC=C1)C1=CC=C(C=C1)O
|
Name
|
1,2-bis(2-ethyl-4-hydroxyphenyl)ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC(=C1)O)CCC1=C(C=C(C=C1)O)CC
|
Name
|
1,2-bis(2-ethyl-3-hydroxyphenyl) ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1O)CCC1=C(C(=CC=C1)O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O
|
Name
|
3,5-bis(4-hydroxyphenyl) heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(CC)CC(CC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCCCC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
Hexestrol
|
Type
|
|
Smiles
|
CC[C@H](C=1C=CC(=CC1)O)[C@@H](CC)C=2C=CC(=CC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:11]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)[CH2:12][CH3:13])[CH2:9][CH3:10])=[CH:4][CH:3]=1.OC1C=CC(C(C2C=CC(O)=CC=2)(CC)CC)=CC=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.OC1C=CC(C2(C3C=CC(O)=CC=3)C=CC=CC2C=C)=CC=1.C(C1C=C(O)C=CC=1CCC1C=CC(O)=CC=1CC)C.C(C1C(O)=CC=CC=1CCC1C=CC=C(O)C=1CC)C.C/C=C(\C1C=CC(O)=CC=1)/C(/C1C=CC(O)=CC=1)=C/C.OC1C=CC(C(CC(C2C=CC(O)=CC=2)CC)CC)=CC=1.OC1C=CC(CCCCC2C=CC(O)=CC=2)=CC=1.OC1C=CC(CCCC2C=CC(O)=CC=2)=CC=1.FC1C=C(C(C2C=CC(O)=C(F)C=2)(C)C)C=CC=1O>>[CH3:13][CH2:12][C@@H:11]([C@H:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1)[CH2:9][CH3:10])[C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1
|
Name
|
3,4-bis(4-hydroxyphenyl) hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(CC)C(CC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCCC1=CC=C(C=C1)O
|
Name
|
2,2-bis (3-fluoro-4-hydroxyphenyl) propane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1O)C(C)(C)C1=CC(=C(C=C1)O)F
|
Name
|
2,2-bis(4-hydroxyphenyl)-3'-methyl styrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(CC)(CC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
2,2-bis(4-hydroxyphenyl) styrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1(C(C=C)C=CC=C1)C1=CC=C(C=C1)O
|
Name
|
1,2-bis(2-ethyl-4-hydroxyphenyl)ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC(=C1)O)CCC1=C(C=C(C=C1)O)CC
|
Name
|
1,2-bis(2-ethyl-3-hydroxyphenyl) ethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1O)CCC1=C(C(=CC=C1)O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O
|
Name
|
3,5-bis(4-hydroxyphenyl) heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(CC)CC(CC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCCCC1=CC=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
Hexestrol
|
Type
|
|
Smiles
|
CC[C@H](C=1C=CC(=CC1)O)[C@@H](CC)C=2C=CC(=CC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |